molecular formula C23H31N3O3S B2742824 N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 952989-24-1

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide

Cat. No.: B2742824
CAS No.: 952989-24-1
M. Wt: 429.58
InChI Key: INGHPAVTYSGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide is a complex organic compound that belongs to the class of N-benzylpiperidines These compounds are characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Mechanism of Action

Target of Action

The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could lead to a decrease in the production of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.

Result of Action

Given its potential interaction with Beta-secretase 1, it may influence the production of beta-amyloid peptide, which could have significant effects at the cellular level .

Biochemical Analysis

Biochemical Properties

The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Cellular Effects

As part of a study into new analgesics derived from Fentanyl, the compound is being examined for its potential effects on various types of cells and cellular processes .

Temporal Effects in Laboratory Settings

As part of a study into new Fentanyl-derived opioid compounds, the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being examined .

Dosage Effects in Animal Models

As part of a study into new Fentanyl-derived opioid compounds, the compound’s threshold effects and any toxic or adverse effects at high doses are being examined .

Metabolic Pathways

As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with enzymes or cofactors and any effects on metabolic flux or metabolite levels are being examined .

Transport and Distribution

As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with transporters or binding proteins and any effects on its localization or accumulation are being examined .

Subcellular Localization

As part of a study into new Fentanyl-derived opioid compounds, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are being examined .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase makes it a valuable compound for research in neuropharmacology and related fields.

Properties

IUPAC Name

N-[4-[(1-benzylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-3-23(27)25-21-9-10-22(18(2)15-21)30(28,29)24-16-19-11-13-26(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,24H,3,11-14,16-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGHPAVTYSGDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.